

# Understanding GPR139 Function In Vivo: A Technical Guide

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#### Introduction

GPR139 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, with particularly high concentrations in the habenula, striatum, and hypothalamus.[1] Its conservation across vertebrate species suggests a fundamental role in neurophysiology.[1] Emerging evidence from in vivo studies has implicated GPR139 in a range of neuropsychiatric and behavioral processes, making it a compelling target for novel therapeutic development. This technical guide provides a comprehensive overview of the current understanding of GPR139's in vivo function, detailing key experimental findings, methodologies, and signaling pathways.

## Data Presentation: Quantitative Analysis of GPR139 Knockout Mouse Phenotype

The following tables summarize the key quantitative data from behavioral studies on GPR139 knockout (KO) mice compared to their wild-type (WT) littermates. These studies reveal a significant role for GPR139 in modulating locomotor activity, anxiety, and learning and memory.

Table 1: Locomotor Activity in the Open Field Test[2][3]



Parameter	Age	Sex	Genotype	Result	p-value
Cumulative Locomotor Activity (60 min)	2-3 months	Male	WT vs. KO	No significant difference	p = 0.3017
5-6 months	Male	WT vs. KO	KO showed significant hyperactivity	p = 0.0001	
2-3 months	Female	WT vs. KO	No significant difference	p = 0.2502	•
5-6 months	Female	WT vs. KO	KO showed significant hyperactivity	p < 0.0001	•
Time Spent Immobile	5-6 months	Male	WT vs. KO	KO spent more time immobile	p < 0.0001
Movement Speed (during active bouts)	5-6 months	Male	WT vs. KO	KO showed increased movement speed	p = 0.0002
5-6 months	Female	WT vs. KO	KO showed increased movement speed	p < 0.0001	
Stereotypic Rotations	5-6 months	Male	WT vs. KO	KO showed increased rotations	p < 0.0001
5-6 months	Female	WT vs. KO	KO showed increased rotations	p = 0.0002	

Table 2: Anxiety-Like Behavior in the Open Field Test[2]



Parameter	Sex	Genotype	Result	p-value
Thigmotaxis (Time near walls)	Male	WT vs. KO	KO showed reduced thigmotaxis	p = 0.0028
Female	WT vs. KO	KO showed reduced thigmotaxis	p < 0.0001	
Time in Center	Male	WT vs. KO	KO spent more time in the center	p = 0.0015
Female	WT vs. KO	KO spent more time in the center	p < 0.0001	

Note: While specific quantitative data from the elevated plus maze test for GPR139 KO mice is not readily available in the searched literature, the open field test results strongly indicate an anxiolytic-like phenotype.

Table 3: Operant Conditioning Performance[2][4]



Parameter	Sex	Genotype	Result	p-value
Time to Reach Criterion (200 lever presses)	Male	WT vs. KO	KO took significantly longer (~17 days vs. ~7 days)	p < 0.0001
Female	WT vs. KO	KO took significantly longer	p = 0.0002	
Total Active Lever Presses (22 days)	Male	WT vs. KO	KO had significantly fewer presses	p = 0.0252
Female	WT vs. KO	KO had significantly fewer presses	p = 0.0476	
Total Inactive Lever Presses (22 days)	Male	WT vs. KO	KO had significantly more presses	p < 0.0001
Female	WT vs. KO	KO had significantly more presses	p < 0.0001	

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of in vivo findings. The following are protocols for key experiments cited in GPR139 research.

## RNAscope In Situ Hybridization for GPR139 mRNA Detection in Mouse Brain

This protocol is adapted from standard RNAscope procedures and is optimized for fixed-frozen mouse brain sections.[1][5][6]

#### 1. Tissue Preparation:



- Anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
- Dissect the brain and post-fix in 4% PFA overnight at 4°C.
- Cryoprotect the brain by immersing in 30% sucrose in PBS at 4°C until it sinks.
- Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze rapidly.
- Section the frozen brain into 14-20 μm thick coronal sections using a cryostat and mount on Superfrost Plus slides.
- Store slides at -80°C until use.
- 2. Pretreatment:
- Bake slides at 60°C for 30-60 minutes.
- Post-fix sections in 4% PFA for 15 minutes at 4°C.
- Dehydrate the sections through a series of ethanol washes (50%, 70%, 100% for 5 minutes each).
- Air dry the slides for 5 minutes.
- Apply RNAscope® Hydrogen Peroxide and incubate for 10 minutes at room temperature.
- · Wash with deionized water.
- Perform target retrieval by incubating slides in RNAscope® Target Retrieval Reagent at 98-100°C for 5-15 minutes.
- Wash with deionized water and then 1X PBS.
- Treat with RNAscope® Protease Plus and incubate at 40°C for 30 minutes in a hybridization oven.
- Wash with 1X PBS.



- 3. Probe Hybridization:
- Apply the GPR139-specific RNAscope® probe to the sections.
- Hybridize at 40°C for 2 hours in a hybridization oven.
- Wash with 1X RNAscope® Wash Buffer.
- 4. Signal Amplification and Detection:
- Follow the manufacturer's instructions for the sequential application of RNAscope® amplification reagents (Amp 1, Amp 2, Amp 3, and Amp 4 for fluorescent detection).
- For chromogenic detection, apply the appropriate HRP-based detection reagents and substrate.
- Counterstain with DAPI for fluorescent imaging.
- 5. Imaging:
- Mount coverslips using an appropriate mounting medium.
- Image the sections using a confocal or widefield fluorescence microscope.

#### **Behavioral Assays in GPR139 Knockout Mice**

- 1. Open Field Test:[7][8]
- Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.
- Procedure:
  - Habituate the mice to the testing room for at least 30 minutes before the test.
  - Place a single mouse in the center of the open field arena.
  - Allow the mouse to explore freely for a set period (e.g., 10-60 minutes).

#### Foundational & Exploratory



- A video camera mounted above the arena records the session.
- Automated tracking software is used to analyze various parameters, including total distance traveled, time spent in the center versus the periphery (thigmotaxis), velocity, and rearing frequency.
- Clean the arena thoroughly between each mouse to eliminate olfactory cues.
- 2. Elevated Plus Maze (EPM):[9][10][11]
- Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It has two open arms and two enclosed arms of equal size.
- Procedure:
  - Acclimatize the mice to the testing room.
  - Place the mouse in the center of the maze, facing one of the enclosed arms.
  - Allow the mouse to explore the maze for a 5-minute session.
  - A video camera records the session for later analysis.
  - The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms, often expressed as a percentage of the total time or entries.
  - Increased time and entries in the open arms are interpreted as reduced anxiety.
- 3. Operant Conditioning:[2][4]
- Apparatus: An operant conditioning chamber equipped with two levers, a food dispenser, and a cue light.
- Procedure:
  - Food-restrict the mice to 85-90% of their free-feeding body weight.



- Magazine Training: Habituate the mice to the chamber and train them to retrieve food pellets from the dispenser.
- Lever Press Training (Fixed Ratio 1 FR1): Train the mice to press a designated "active" lever to receive a food reward. Each press results in a reward. The other lever is "inactive" and has no consequence.
- Fixed Ratio Schedules (e.g., FR5): Gradually increase the number of lever presses required to obtain a reward.
- Data collected includes the number of active and inactive lever presses, the rate of responding, and the time taken to acquire the task.
- 4. Conditioned Place Preference (CPP) for Morphine:
- Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.
- Procedure:
  - Pre-conditioning (Baseline): On day 1, allow the mouse to freely explore both chambers for 15-20 minutes to determine any initial preference.
  - Conditioning (Days 2-4):
    - On alternate days, administer morphine (e.g., 10 mg/kg, s.c.) and confine the mouse to one chamber (the drug-paired chamber) for 30 minutes.
    - On the other days, administer saline and confine the mouse to the other chamber (the saline-paired chamber). The order of morphine and saline conditioning is counterbalanced across mice.
  - Test Day (Day 5): Place the mouse in a neutral starting area with free access to both chambers in a drug-free state.
  - Record the time spent in each chamber for 15-20 minutes.
  - A significant increase in the time spent in the drug-paired chamber compared to the preconditioning baseline indicates a rewarding effect of the drug.

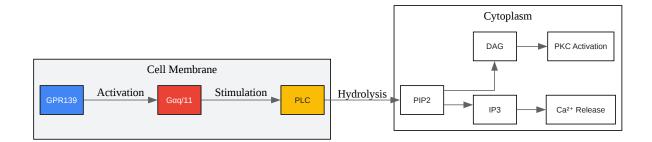


## **Signaling Pathways and Molecular Interactions**

GPR139 primarily couples to the Gq/11 family of G proteins. Activation of GPR139 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

A key aspect of GPR139's in vivo function is its ability to functionally antagonize the signaling of two major G i/o-coupled receptors: the  $\mu$ -opioid receptor (MOR) and the dopamine D2 receptor (D2R).[2][7] This opposition is thought to occur through the convergence of their downstream signaling pathways on common effectors, such as adenylyl cyclase (AC) and G protein-coupled inwardly rectifying potassium (GIRK) channels.

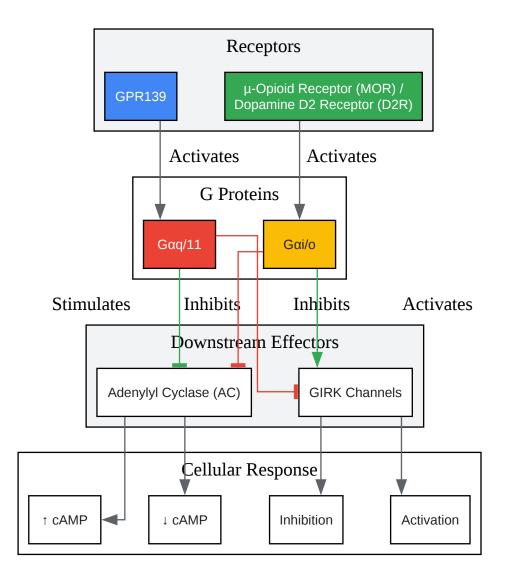
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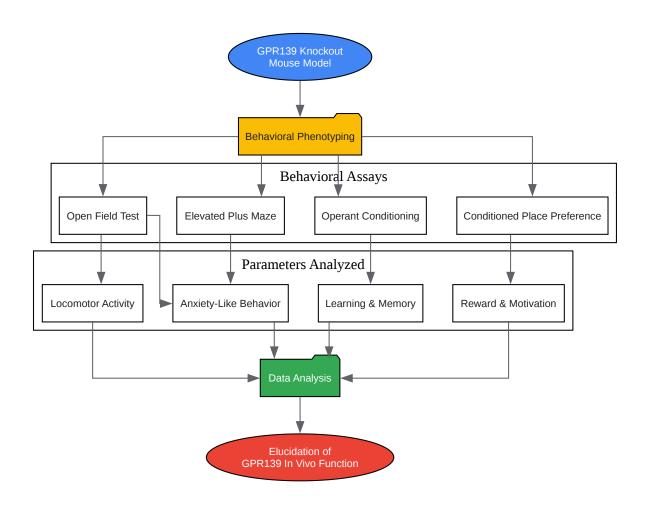
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GPR139 Gq/11 Signaling Pathway









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